molecular formula C13H20ClN3O2 B1599818 o-Desmethyl metoclopramide CAS No. 38339-95-6

o-Desmethyl metoclopramide

Cat. No.: B1599818
CAS No.: 38339-95-6
M. Wt: 285.77 g/mol
InChI Key: HPSMMIJTHMWCGC-UHFFFAOYSA-N
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Description

o-Desmethyl metoclopramide is a metabolite of metoclopramide, a medication commonly used as an antiemetic and prokinetic agent. Metoclopramide is known for its ability to treat nausea, vomiting, and gastroparesis by enhancing gastrointestinal motility. This compound retains some of the pharmacological properties of its parent compound and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Desmethyl metoclopramide typically involves the demethylation of metoclopramide. One common method includes the use of strong bases such as sodium hydroxide in an organic solvent like butanone . The reaction conditions often require heating to facilitate the demethylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated systems are often employed to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

o-Desmethyl metoclopramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

o-Desmethyl metoclopramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of o-Desmethyl metoclopramide involves its interaction with dopamine D2 and serotonin 5-HT3 receptors. By inhibiting these receptors, the compound exerts antiemetic and prokinetic effects. It enhances gastrointestinal motility by increasing the response to acetylcholine in the upper gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: The parent compound, known for its antiemetic and prokinetic properties.

    Domperidone: Another dopamine antagonist used for similar therapeutic purposes.

    Cisapride: A prokinetic agent that also enhances gastrointestinal motility.

Uniqueness

o-Desmethyl metoclopramide is unique due to its specific metabolic pathway and its role as a metabolite of metoclopramide. It retains some pharmacological properties of the parent compound while exhibiting distinct metabolic characteristics .

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18/h7-8,18H,3-6,15H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSMMIJTHMWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191704
Record name o-Desmethyl metoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38339-95-6
Record name o-Desmethyl metoclopramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Desmethyl metoclopramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL METOCLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DX3Q3OG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To stirred concentrated ammonium hydroxide (6 ml) was added 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (3.0 grams, 0.0093 mole) and the mixture stirred an additional five minutes followed by the addition of three to four ml of water and another five minute stirring. After filtration the solid was washed two times with three ml of water each time to give, after drying, 2.37 g of the title compound, mp 134°-136° C. NMR spectrum (90 MHz) in CDCl3 gave the following resonances δ: 7.26 (s, 1H); 6.90 (s, 1H); 6.14 (s, 1H); 4.39 (s, 2H); 3.40 (s, 2H); 2.60 (multiplet, 6H); 1.06 (t, 6H).
Quantity
6 mL
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Reaction Step One
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Synthesis routes and methods II

Procedure details

A mixture of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide (29.5 g, 0.1 mole), sodium hydroxide pellets (4.0 g, 0.1 mole) and 1,2-propanediol (70 ml) was stirred and heated under reflux for 20 hours followed by concentration in vacuo. The residue was treated with 1N HCl (100 ml) and again concentrated in vacuo. The residue was chromatographed on silica using methylene chloride (90), methanol (10), ammonia (0.5) solvent system. The appropriate fractions were combined and concentrated in vacuo and the residue crystallized from ether to give 9.3 g of product. This was dissolved in hot water, and the solution filtered over charcoal. The filtrate was cooled and filtered to give 6.7 g of tan colored title compound, mp 126°-7° (U.S. Pat. No. 3,357,978 reports mp 160°).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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